molecular formula C22H15ClN4S B12763219 2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione CAS No. 126016-38-4

2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione

Cat. No.: B12763219
CAS No.: 126016-38-4
M. Wt: 402.9 g/mol
InChI Key: UNHVQHPSXPJQJB-UHFFFAOYSA-N
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Description

“2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Step 1: Synthesis of the indole derivative through Fischer indole synthesis.

    Step 2: Formation of the triazole ring via cyclization reactions.

    Step 3: Introduction of the thione group through thiolation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the thione group to a thiol.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the phenyl or indole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Triazole derivatives are known to interact with various biological targets, making them candidates for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with various biological activities.

    5-Phenyl-1H-indole: An indole derivative with potential pharmacological properties.

    5-Chloro-1H-indole: A chlorinated indole with unique chemical reactivity.

Uniqueness

“2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” is unique due to its combination of indole and triazole rings, along with the presence of a thione group. This unique structure may confer distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

126016-38-4

Molecular Formula

C22H15ClN4S

Molecular Weight

402.9 g/mol

IUPAC Name

3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H15ClN4S/c23-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(24-18)21-25-26-22(28)27(21)16-9-5-2-6-10-16/h1-13,24H,(H,26,28)

InChI Key

UNHVQHPSXPJQJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=NNC(=S)N4C5=CC=CC=C5

Origin of Product

United States

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